molecular formula C6H14ClNO2 B14508410 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 63125-83-7

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

Katalognummer: B14508410
CAS-Nummer: 63125-83-7
Molekulargewicht: 167.63 g/mol
InChI-Schlüssel: XDRIPABUXKLYOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound that features a chloro group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with N-methyl-ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-2-methyl-1-propene: A related compound with a similar chloro group but different functional groups.

    1-Chloro-3-methoxy-2-propanol: Another compound with a chloro group and a methoxy group instead of a hydroxyethyl group.

Uniqueness

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

63125-83-7

Molekularformel

C6H14ClNO2

Molekulargewicht

167.63 g/mol

IUPAC-Name

1-chloro-3-[2-hydroxyethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C6H14ClNO2/c1-8(2-3-9)5-6(10)4-7/h6,9-10H,2-5H2,1H3

InChI-Schlüssel

XDRIPABUXKLYOP-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CC(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.